molecular formula C8H10ClNO B11915876 2-(Chloromethyl)-5-(methoxymethyl)pyridine

2-(Chloromethyl)-5-(methoxymethyl)pyridine

Cat. No.: B11915876
M. Wt: 171.62 g/mol
InChI Key: PMVHEYDEVHECJU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(methoxymethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl and methoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(methoxymethyl)pyridine typically involves the chloromethylation of 5-(methoxymethyl)pyridine. This can be achieved through the reaction of 5-(methoxymethyl)pyridine with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of an intermediate, which is subsequently chlorinated to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled reaction environments to facilitate the chloromethylation process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(methoxymethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The methoxymethyl group can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, leading to the formation of reduced pyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines where the chlorine atom is replaced by other functional groups.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include reduced pyridine derivatives.

Scientific Research Applications

2-(Chloromethyl)-5-(methoxymethyl)pyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Chemistry: The compound is used in the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Material Science: It is utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(methoxymethyl)pyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The methoxymethyl group can undergo metabolic transformations, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)pyridine
  • 5-(Methoxymethyl)pyridine
  • 2-(Bromomethyl)-5-(methoxymethyl)pyridine

Uniqueness

2-(Chloromethyl)-5-(methoxymethyl)pyridine is unique due to the presence of both chloromethyl and methoxymethyl groups on the pyridine ring

Biological Activity

2-(Chloromethyl)-5-(methoxymethyl)pyridine is a heterocyclic organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound features a pyridine ring substituted with both a chloromethyl group and a methoxymethyl group, enhancing its reactivity and potential applications in various biological contexts. Its molecular formula is C_8H_10ClN, with a molecular weight of approximately 157.60 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 µg/mL
Escherichia coli6.25 µg/mL
Pseudomonas aeruginosa12.5 µg/mL

This data suggests that the compound is particularly effective against Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has shown potential as an anti-inflammatory agent. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory conditions.

Case Study: Inhibition of Cytokine Production
A study conducted on human peripheral blood mononuclear cells (PBMCs) revealed that treatment with this compound resulted in a significant reduction in the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The results indicated a dose-dependent response, highlighting the compound's potential as an anti-inflammatory therapeutic .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and inflammatory pathways.
  • Protein Interaction : Interaction studies suggest that it can form complexes with proteins and nucleic acids, potentially altering their function or stability.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Properties
2-Chloromethylpyridine Chloromethyl group on pyridineUsed extensively as an alkylating agent
5-Methoxypyridine Methoxy group at position 5Less reactive; primarily used in synthetic pathways
2,6-Bis(chloromethyl)pyridine Two chloromethyl groupsHigher reactivity; utilized in coordination chemistry
2-Methoxy-5-chloropyridine Methoxy at position 2 and chlorine at position 5Exhibits different biological activities compared to the target compound

The unique combination of chloromethyl and methoxymethyl groups in this compound enhances its reactivity and application potential in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-(chloromethyl)-5-(methoxymethyl)pyridine

InChI

InChI=1S/C8H10ClNO/c1-11-6-7-2-3-8(4-9)10-5-7/h2-3,5H,4,6H2,1H3

InChI Key

PMVHEYDEVHECJU-UHFFFAOYSA-N

Canonical SMILES

COCC1=CN=C(C=C1)CCl

Origin of Product

United States

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